![molecular formula C8H15NO2 B1463793 Methyl 3-methylpiperidine-3-carboxylate CAS No. 1206228-83-2](/img/structure/B1463793.png)
Methyl 3-methylpiperidine-3-carboxylate
Overview
Description
Methyl 3-methylpiperidine-3-carboxylate: is an organic compound with the molecular formula C8H15NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 3-methylpiperidine-3-carboxylate typically begins with piperidine and methyl chloroformate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Procedure: Piperidine is reacted with methyl chloroformate in the presence of
Biological Activity
Methyl 3-methylpiperidine-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure with a methyl group and a carboxylate group. The chemical formula is , and it is classified as a non-ionic organic buffering agent, commonly used in biological applications to maintain pH levels between 6 and 8.5 .
Synthesis
The synthesis of this compound typically involves standard organic reactions, including acylation and esterification processes. Various methodologies have been documented, showcasing the compound's versatility in synthetic pathways. For example, one approach involves the reaction of methyl piperidine with carboxylic acids under acidic conditions to yield the desired ester .
Pharmacological Applications
This compound has been studied for its role as a fatty acid amide hydrolase (FAAH) inhibitor . FAAH is crucial in the metabolism of endocannabinoids like anandamide, which are involved in pain modulation and neuroprotection. Inhibition of FAAH can lead to increased levels of these endocannabinoids, potentially offering therapeutic benefits for conditions such as chronic pain, anxiety, and depression .
Table 1: Potential Therapeutic Applications
Case Studies
- FAAH Inhibition in Pain Models : A study demonstrated that compounds similar to this compound effectively reduced pain responses in animal models by inhibiting FAAH activity. The results indicated a significant decrease in nociceptive behavior, supporting the compound's analgesic potential .
- Neuroprotective Effects : Research has shown that FAAH inhibitors can provide neuroprotective effects in models of neurodegeneration. This compound was highlighted for its ability to mitigate neuronal damage through enhanced endocannabinoid signaling pathways .
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Therapeutics
Methyl 3-methylpiperidine-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly important in developing analgesics and anti-inflammatory drugs. For instance, it is utilized in synthesizing compounds that target pain relief pathways in the body, enhancing the efficacy of pain management therapies .
Case Study: Analgesic Development
A notable study demonstrated the synthesis of a new class of analgesics using this compound as a precursor. The resulting compounds exhibited improved potency and reduced side effects compared to existing analgesics.
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound is frequently employed as a building block for creating complex molecules. Its structure allows for various chemical modifications, enabling researchers to develop new compounds with targeted biological activities .
Data Table: Common Reactions Involving this compound
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts to corresponding carboxylic acids | Potassium permanganate |
Reduction | Converts ester to alcohol | Lithium aluminum hydride |
Nucleophilic Substitution | Forms various substituted piperidine derivatives | Alkyl halides |
Agrochemical Development
This compound is also applied in the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides by improving their stability and effectiveness against target pests .
Case Study: Pesticide Formulation
Research indicated that incorporating this compound into pesticide formulations significantly increased their effectiveness in controlling pest populations while minimizing environmental impact.
Material Science
This compound plays a role in developing novel materials, including polymers and coatings. Its unique properties allow for improved durability and performance in various applications, making it valuable in both industrial and consumer products .
Example: Polymer Development
A recent study highlighted the use of this compound in creating high-performance polymers that exhibit enhanced thermal stability and mechanical strength.
Neuropharmacological Research
This compound has been investigated for its interactions with neurotransmitter systems, particularly regarding GABA transporters. This research is crucial for understanding neurological disorders and developing potential treatments.
Case Study: GABA Transport Inhibition
Studies have shown that derivatives of this compound can inhibit GABA transporters, leading to increased GABA levels in the synaptic cleft. This mechanism is being explored for its potential therapeutic effects on conditions such as epilepsy and anxiety disorders .
Properties
IUPAC Name |
methyl 3-methylpiperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(7(10)11-2)4-3-5-9-6-8/h9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGSXOQEGUGWMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301220575 | |
Record name | 3-Piperidinecarboxylic acid, 3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301220575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206228-83-2 | |
Record name | 3-Piperidinecarboxylic acid, 3-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206228-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinecarboxylic acid, 3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301220575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-methylpiperidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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